1-(Pyrrolidin-2-YL)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-2-YL)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is structurally related to pyrovalerone and has been studied for its potential effects on the central nervous system . It is often used in scientific research to understand its pharmacological and toxicological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-2-YL)pentan-1-one can be synthesized through various methods. One common route involves the reaction of 2-bromo-1-phenylpentan-1-one with pyrrolidine under basic conditions . Another method includes the Grignard reaction between phenylmagnesium halide and 2-(pyrrolidin-1-yl)pentanamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-2-YL)pentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, such as 2-oxo-pyrrolidino-valerophenone.
Reduction: Reduction of the β-keto moiety results in the formation of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-oxo-pyrrolidino-valerophenone
Reduction: 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1-(Pyrrolidin-2-YL)pentan-1-one has several applications in scientific research:
Mechanism of Action
1-(Pyrrolidin-2-YL)pentan-1-one acts primarily as a norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced stimulation of the central nervous system. This mechanism is similar to other synthetic cathinones and contributes to its stimulant effects .
Comparison with Similar Compounds
α-Pyrrolidinopentiophenone (α-PVP): Shares a similar structure and mechanism of action.
α-Pyrrolidinoisohexanophenone (α-PiHP): Another synthetic cathinone with similar stimulant properties.
Pyrovalerone: A related compound with similar effects on the central nervous system.
Uniqueness: 1-(Pyrrolidin-2-YL)pentan-1-one is unique in its specific structural configuration, which influences its pharmacological profile and potency. Its distinct structure allows for specific interactions with neurotransmitter transporters, differentiating it from other synthetic cathinones .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
NCPHZQGQJXFVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.